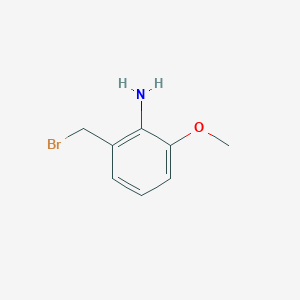![molecular formula C13H21NO3 B14485829 Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate CAS No. 63941-15-1](/img/structure/B14485829.png)
Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (3-oxo-2-azaspiro[45]decan-2-yl)acetate is a chemical compound belonging to the class of azaspiro compounds These compounds are characterized by a spiro structure where at least one of the cyclic components is a nitrogen heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate typically involves the formation of the spiro structure through cyclization reactions. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by alkylation and heterocyclization . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the formation of the desired spiro compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the carbonyl group to an alcohol.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecule. This interaction can influence various biological pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
8-oxa-2-azaspiro[4.5]decane: This compound shares a similar spiro structure but with an oxygen atom in the ring.
2-azaspiro[4.5]decan-3-one: This compound has a similar nitrogen-containing spiro structure.
Uniqueness: Ethyl (3-oxo-2-azaspiro[4.5]decan-2-yl)acetate is unique due to its specific functional groups and the ethyl ester moiety, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63941-15-1 |
|---|---|
Molekularformel |
C13H21NO3 |
Molekulargewicht |
239.31 g/mol |
IUPAC-Name |
ethyl 2-(3-oxo-2-azaspiro[4.5]decan-2-yl)acetate |
InChI |
InChI=1S/C13H21NO3/c1-2-17-12(16)9-14-10-13(8-11(14)15)6-4-3-5-7-13/h2-10H2,1H3 |
InChI-Schlüssel |
ZAJUAIJZCNQJNS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1CC2(CCCCC2)CC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[1-(4-Methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14485751.png)
![(1R)-6,6-Dimethyl-4-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14485755.png)










![2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol](/img/structure/B14485820.png)
